Cyclohexane-1,4-dicarbonitrile

Catalog No.
S1508033
CAS No.
10534-13-1
M.F
C8H10N2
M. Wt
134.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexane-1,4-dicarbonitrile

CAS Number

10534-13-1

Product Name

Cyclohexane-1,4-dicarbonitrile

IUPAC Name

cyclohexane-1,4-dicarbonitrile

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

InChI

InChI=1S/C8H10N2/c9-5-7-1-2-8(6-10)4-3-7/h7-8H,1-4H2

InChI Key

MGWYSXZGBRHJNE-UHFFFAOYSA-N

SMILES

C1CC(CCC1C#N)C#N

Synonyms

CYCLOHEXANE-1 4-DICARBONITRILE 98% MIXT&

Canonical SMILES

C1CC(CCC1C#N)C#N

Synthetic Precursor

Cyclohexane-1,4-dicarbonitrile (C8H10N2) primarily serves as a synthetic precursor in organic chemistry []. Its two nitrile groups (-CN) can be readily transformed into various functional groups through diverse chemical reactions, allowing researchers to access complex molecules with specific properties.

For example, the nitrile groups can be hydrolyzed to yield 1,4-cyclohexanedicarboxylic acid, a valuable intermediate in the production of various polymers and pharmaceuticals. Additionally, the nitrile groups can be reduced to primary amines, which are essential building blocks in numerous organic molecules, including pharmaceuticals and dyes [].

  • Origin: While the natural occurrence of 1,4-dicyanocyclohexane is not well documented, it can be synthesized in a laboratory setting from readily available starting materials [].
  • Significance: Research into 1,4-dicyanocyclohexane is limited, but its structure suggests potential applications in areas like material science due to the presence of the nitrile groups (C≡N) and the rigid cyclohexane ring [].

Molecular Structure Analysis

1,4-dicyanocyclohexane has a bicyclic structure consisting of a cyclohexane ring with two nitrile groups attached at the 1st and 4th positions. The cyclohexane ring adopts a chair conformation, which is the most stable form []. The presence of the nitrile groups introduces polarity to the molecule due to the electronegative nitrogen atom.


Chemical Reactions Analysis

  • Hydrolysis: The nitrile groups can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (1,4-cyclohexanedicarboxylic acid) [].

Balanced chemical equation for hydrolysis under basic conditions:

C₈H₁₀N₂ (aq) + 2 H₂O (l) + 2 OH⁻ (aq) → C₈H₁₂O₄ (aq) + 2 NH₃ (aq) + 2 H₂O (l)

  • Nucleophilic addition: The nitrile group can act as an electrophile and participate in nucleophilic addition reactions with various nucleophiles.

Physical And Chemical Properties Analysis

  • Physical state: Solid at room temperature [].
  • Melting point: Expected to be above room temperature due to the rigid cyclohexane ring.
  • Boiling point: Expected to be high due to the presence of polar nitrile groups.
  • Solubility: Likely soluble in organic solvents like dichloromethane or dimethylformamide due to the non-polar cyclohexane ring. Solubility in water is expected to be low due to the presence of polar nitrile groups.
, including:

  • Nucleophilic Substitution: The cyano groups can undergo nucleophilic attack, leading to the formation of various derivatives.
  • Hydrolysis: Under acidic or basic conditions, cyclohexane-1,4-dicarbonitrile can hydrolyze to yield corresponding carboxylic acids.
  • Alkylation: The compound can be subjected to α-alkylation reactions, introducing different alkyl chains that modify its properties significantly .

Several synthesis routes exist for cyclohexane-1,4-dicarbonitrile:

  • From Cyclohexanedicarboxylic Acid: Cyclohexanedicarboxylic acid can be converted into cyclohexane-1,4-dicarbonitrile through dehydration and subsequent nitrilation processes.
  • Using Malononitrile: A multi-component reaction involving malononitrile and cyclohexanone derivatives can yield cyclohexane-1,4-dicarbonitrile .
  • Alternative Routes: Various synthetic methods have been documented, including reactions involving ammonium salts and nitriles under controlled conditions .

Cyclohexane-1,4-dicarbonitrile finds applications in:

  • Polymer Chemistry: It serves as a precursor for synthesizing polymers with specific properties due to its reactive cyano groups.
  • Pharmaceuticals: Its derivatives may have potential therapeutic uses based on their biological activity.
  • Material Science: The compound's properties make it useful in developing new materials with desired mechanical and thermal characteristics .

Interaction studies involving cyclohexane-1,4-dicarbonitrile primarily focus on its reactivity with various nucleophiles and electrophiles. These interactions are essential for understanding how modifications to the cyano groups can lead to diverse chemical behaviors and potential applications in drug development and materials science.

Cyclohexane-1,4-dicarbonitrile shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Cyclohexane-1,2-dicarbonitrileC₈H₈N₂Cyano groups at positions 1 and 2; different reactivity profile.
Cyclohexane-1,3-dicarbonitrileC₈H₈N₂Cyano groups at positions 1 and 3; potential for different polymerization behavior.
Benzene-1,4-dicarbonitrileC₈H₆N₂Aromatic system; different stability and reactivity due to conjugation effects.

Cyclohexane-1,4-dicarbonitrile is unique due to its saturated ring structure combined with two cyano groups at specific positions, allowing for distinct chemical reactivity compared to its unsaturated or aromatic counterparts.

XLogP3

0.9

Other CAS

10534-13-1

Dates

Modify: 2023-08-15

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